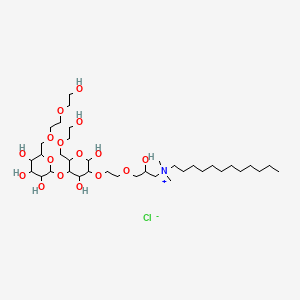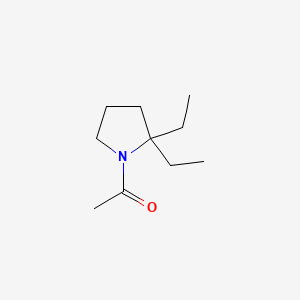
AM2201 N-(2-fluoropentyl) isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM2201 N-(2-fluoropentyl) isomer is a derivative of AM2201, a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively . This isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain .
Molecular Structure Analysis
The molecular formula of AM2201 N-(2-fluoropentyl) isomer is C24H22FNO . The formal name of this compound is (1-(2-fluoropentyl)-1H-indol-3-yl) (naphthalen-1-yl)methanone . The InChi Code is InChI=1S/C24H22FNO/c1-2-8-18 (25)15-26-16-22 (20-12-5-6-14-23 (20)26)24 (27)21-13-7-10-17-9-3-4-11-19 (17)21/h3-7,9-14,16,18H,2,8,15H2,1H3 .Physical And Chemical Properties Analysis
AM2201 N-(2-fluoropentyl) isomer has a molecular weight of 359.4 . It is soluble in acetonitrile, dichloromethane, DMF, DMSO, ethanol, and methanol .Wissenschaftliche Forschungsanwendungen
Forensic Identification and Differentiation : Tang et al. (2017) focused on the separation and identification of fluoropentyl positional isomers of fluoro-PB-22, which are structurally related to AM2201. Their study aids forensic laboratories in identifying specific isomers in seized materials using techniques like GC-MS and NMR spectroscopy (Tang et al., 2017).
Metabolism and Toxicology : Chimalakonda et al. (2012) investigated the cytochrome P450-mediated oxidation of synthetic cannabinoids like AM2201. They found that these compounds form hydroxylated metabolites with significant affinity for cannabinoid receptors, contributing to our understanding of the toxicological properties of these substances (Chimalakonda et al., 2012).
Chemical Analysis and Differentiation of Isomers : Deruiter et al. (2018) analyzed regioisomeric cannabinoids related to AM2201, providing insights into the differentiation of similar compounds using GC-MS and GC-IR analysis. This research is crucial for accurately identifying and differentiating between various synthetic cannabinoids in forensic settings (Deruiter et al., 2018).
Controlled Substance Regulation : A 2016 study highlighted the placement of several synthetic cannabinoids, including compounds similar to AM2201, into Schedule I of the Controlled Substances Act. This regulatory action is crucial for understanding the legal status and control measures associated with these substances (Federal Register, 2016).
Neuropharmacology and Toxicity : Hoffman et al. (2016) compared the effects of synthetic cannabinoids, including AM2201, on synaptic transmission and long-term potentiation in the mouse hippocampus. This study provides insights into the potential cognitive and behavioral impairments caused by these compounds (Hoffman et al., 2016).
Identification Techniques for New Psychoactive Substances : Lee et al. (2019) presented a method using solid deposition gas chromatography-infra-red detection spectroscopy for identifying isomers of compounds like AM2201. This technique is significant for the accurate identification of new psychoactive substances in forensic investigations (Lee et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTSDBWWEGEPLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017312 |
Source


|
| Record name | AM2201 N-(2-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AM2201 N-(2-fluoropentyl) isomer | |
CAS RN |
1800102-24-2 |
Source


|
| Record name | AM2201 N-(2-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)







![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
